ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOATE
Overview
Description
Ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and flavors, and their role as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield the corresponding carboxylic acid, while reduction may produce the corresponding alcohol.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to prepare more complex molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOATE exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate
- Ethyl 3-(4-ethoxyphenyl)-3-[(4-chlorobenzoyl)amino]propanoate
- Ethyl 3-(4-ethoxyphenyl)-3-[(4-bromobenzoyl)amino]propanoate
Uniqueness
Ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate is unique due to the presence of both ethoxy and fluorobenzoyl groups, which may impart specific chemical and physical properties
Properties
IUPAC Name |
ethyl 3-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-3-25-17-11-7-14(8-12-17)18(13-19(23)26-4-2)22-20(24)15-5-9-16(21)10-6-15/h5-12,18H,3-4,13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFALUCOWNKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.